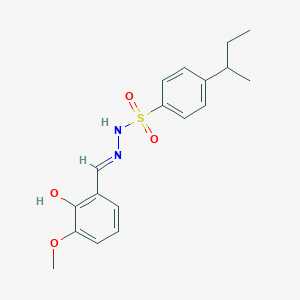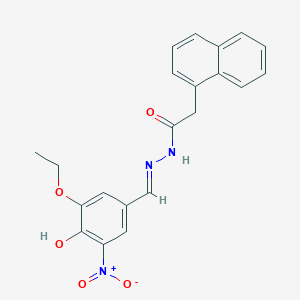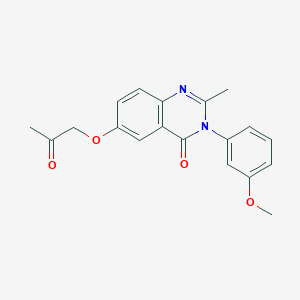![molecular formula C19H22BrN3O B6033816 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is not fully understood. However, it has been proposed that the compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol can induce cell death in various cancer cell lines. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, the compound has been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This can be useful in various applications such as environmental monitoring and biomedical imaging. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol. One direction is to further investigate its anti-cancer and anti-inflammatory properties and elucidate its mechanism of action. Additionally, the compound can be further studied for its potential use as a fluorescent probe for the detection of other metal ions. Furthermore, the development of more water-soluble derivatives of the compound can improve its efficacy in certain experiments.
Métodos De Síntesis
The synthesis method of 4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-methylbenzyl)piperazine in the presence of acetic acid. The resulting intermediate is then reacted with formaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-bromo-2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(20)6-7-19(17)24/h2-7,12-13,24H,8-11,14H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALYANJBKWCKGZ-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-isonicotinoyl-3-piperidinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6033744.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)
![ethyl 4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6033756.png)


![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)

![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)